molecular formula C8H13NO3S B2896173 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 1412433-64-7

8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B2896173
CAS No.: 1412433-64-7
M. Wt: 203.26
InChI Key: NIHTWNYVIFCTAN-UHFFFAOYSA-N
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Description

8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one (CAS 1412433-64-7) is a high-value chemical building block featuring the 8-azabicyclo[3.2.1]octane scaffold, which is the central core structure of tropane alkaloids . This scaffold is present in a wide array of biologically active compounds and is a fundamental template in medicinal chemistry research . The methanesulfonyl (mesyl) group on the nitrogen atom and the ketone group at the 3-position make this compound a versatile synthetic intermediate for constructing novel molecules, including potential vasopressin V1A receptor antagonists . This compound is of significant interest in neuroscience research, particularly in the study of the central nervous system. The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a key structural feature in compounds that interact with monoamine neurotransmitter transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT) . Research into these transporters is crucial for understanding and developing treatments for conditions related to cocaine abuse . As such, this compound serves as a critical precursor for synthesizing and studying novel ligands for these targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c1-13(11,12)9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHTWNYVIFCTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1412433-64-7
Record name 8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one
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Preparation Methods

Tropinone as the Starting Material

Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) undergoes demethylation to yield the secondary amine, which is subsequently sulfonylated.

Procedure :

  • Demethylation : Tropinone is treated with magnesium in methanol under reflux, cleaving the N-methyl group to form 8-azabicyclo[3.2.1]octan-3-one.
  • Sulfonylation : The free amine reacts with methanesulfonyl chloride in dichloromethane, catalyzed by triethylamine, to install the methanesulfonyl moiety.

Optimization :

  • Solvent : Methanol ensures solubility of intermediates while minimizing side reactions.
  • Catalyst : Triethylamine scavenges HCl, preventing protonation of the amine.

Yield : 68–72% over two steps.

Method 2: Direct Sulfonylation of Preformed Amines

Synthesis via 8-Azabicyclo[3.2.1]octan-3-amine Hydrochloride

A hydrochloride salt of 8-azabicyclo[3.2.1]octan-3-amine serves as a stable intermediate for sulfonylation.

Procedure :

  • Amine Preparation : Tropinone is reduced using lithium aluminum hydride (LiAlH₄) to yield 8-azabicyclo[3.2.1]octan-3-amine, isolated as the hydrochloride salt.
  • Sulfonylation : The amine reacts with methanesulfonyl anhydride in tetrahydrofuran (THF) at 0°C, followed by quenching with aqueous sodium bicarbonate.

Challenges :

  • Over-sulfonylation : Controlled stoichiometry (1:1.05 amine:sulfonylating agent) prevents di-sulfonation.
  • Workup : Extraction with ethyl acetate removes unreacted reagents.

Yield : 82%.

Method 3: Catalytic Hydrogenation and Sulfonyl Transfer

Palladium-Catalyzed N-Sulfonylation

A patent-pending route employs catalytic hydrogenation to generate the amine in situ, followed by sulfonylation.

Procedure :

  • Hydrogenation : 8-Cyano-8-azabicyclo[3.2.1]octan-3-one undergoes hydrogenolysis over palladium-on-carbon (Pd/C) in ethanol, yielding the primary amine.
  • Sulfonylation : Methanesulfonyl chloride is added dropwise at −10°C to prevent exothermic side reactions.

Advantages :

  • Chemoselectivity : Pd/C selectively reduces nitriles without affecting ketones.
  • Scalability : Ethanol as a solvent facilitates large-scale production.

Yield : 76%.

Method 4: Enantioselective Synthesis via Chiral Auxiliaries

Asymmetric Desymmetrization of Tropinone

Recent advances leverage chiral catalysts to construct enantiomerically pure 8-methanesulfonyl derivatives.

Procedure :

  • Desymmetrization : Tropinone is treated with a chiral phosphoric acid catalyst, inducing asymmetry at the 3-keto position.
  • Sulfonylation : The enantiomerically enriched amine reacts with methanesulfonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA).

Key Parameters :

  • Catalyst : (R)-TRIP (thiourea-based) achieves 94% enantiomeric excess (ee).
  • Temperature : −20°C minimizes racemization.

Yield : 65% (94% ee).

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and stereochemical outcomes of each method:

Method Starting Material Key Reagents Yield Stereochemical Control Scalability
Reductive Amination Tropinone Mg/MeOH, MsCl 68–72% None High
Amine Hydrochloride Tropinone LiAlH₄, Ms₂O 82% None Moderate
Catalytic Hydrogenation 8-Cyano derivative Pd/C, MsCl 76% None High
Enantioselective Tropinone Chiral phosphoric acid, MsCl 65% 94% ee Low

Challenges and Optimization Strategies

Byproduct Formation in Sulfonylation

Excess methanesulfonyl chloride leads to sulfonic acid byproducts. Solutions include:

  • Stoichiometric control : Limiting MsCl to 1.05 equivalents.
  • Low-temperature addition : Maintaining reactions below 0°C suppresses side reactions.

Purification of Polar Intermediates

The hydrochloride salt of 8-azabicyclo[3.2.1]octan-3-amine exhibits high polarity, complicating isolation. Strategies involve:

  • Counterion exchange : Converting to the benzenesulfonate salt for improved crystallinity.
  • Chromatography : Flash silica gel chromatography with ethyl acetate/methanol gradients.

Chemical Reactions Analysis

8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a scaffold for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders. In industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The azabicyclo[3.2.1]octan-3-one framework is a common motif in bioactive molecules. Key derivatives differ in substituents at the 8-position, which critically influence reactivity, stability, and biological activity.

8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone)
  • Structure : A methyl group (-CH₃) at the 8-position.
  • Role : A biosynthetic precursor to tropane alkaloids (e.g., atropine, cocaine) .
  • Synthesis : Produced enzymatically via cytochrome P450-mediated cyclization in A. belladonna .
  • Applications : Used in synthesizing cytotoxic derivatives (e.g., 2,4-bis(benzylidene) analogs) with tumor-selective toxicity .
  • Crystallography : Adopts a chair conformation for the bicyclic core, confirmed via X-ray studies .
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
  • Structure : A benzyl group (-CH₂C₆H₅) at the 8-position.
  • Synthesis : Prepared via nucleophilic substitution using benzyl halides .
  • Applications : Explored in fragment-based drug discovery for G protein-coupled receptors .
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one
  • Structure : A bulky isopropyl group (-CH(CH₃)₂) at the 8-position.
  • Properties : White crystalline solid; intermediate in synthesizing atropine analogs .
8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one
  • Structure : An aromatic nitro and fluoro-substituted phenyl group at the 8-position.
  • Crystallography : Adopts a chair conformation for the bicyclic core with a 67.6° dihedral angle between fused rings .
  • Electronic Effects: Electron-withdrawing groups (NO₂, F) enhance electrophilicity, influencing reactivity in further functionalizations .

Comparative Analysis of Substituent Effects

Compound 8-Substituent Electronic Effect Key Properties/Applications References
8-Methanesulfonyl derivative -SO₂CH₃ Strong EWG* Unknown bioactivity; potential for sulfonamide chemistry
Tropinone (8-methyl) -CH₃ EWG (moderate) Biosynthetic precursor; cytotoxic derivatives
8-Benzyl derivative -CH₂C₆H₅ Mild EWG/EDG** GPCR ligand development
8-Isopropyl derivative -CH(CH₃)₂ Steric hindrance Atropine analog synthesis
8-(2-Fluoro-4-nitrophenyl) -C₆H₃F(NO₂) Strong EWG Structural studies; electrophilic reactivity

EWG = Electron-withdrawing group; *EDG = Electron-donating group

Key Observations :

Electronic Effects : Methanesulfonyl and nitro groups enhance electrophilicity, facilitating nucleophilic attacks or hydrogen bonding, whereas methyl and benzyl groups offer milder electronic modulation.

Steric Effects : Bulky substituents (e.g., isopropyl) limit access to the nitrogen lone pair, affecting binding to biological targets .

Biological Activity: Tropinone derivatives exhibit cytotoxicity and transporter inhibition , while the methanesulfonyl analog’s bioactivity remains unexplored.

Pharmacological Potential

  • Cytotoxicity: 2,4-Bis(benzylidene)-tropinone derivatives show tumor-selective toxicity, attributed to Michael acceptor reactivity .
  • Neurotransmitter Transporter Modulation: 8-Substituted tropinones exhibit stereoselective binding to dopamine, serotonin, and norepinephrine transporters .

Biological Activity

Overview

8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure features a methanesulfonyl group, which may influence its interaction with biological targets, particularly in the realm of neuropharmacology.

  • Molecular Formula : C₈H₁₃NO₃S
  • SMILES Notation : CS(=O)(=O)N1C2CCC1CC(=O)C2
  • InChI Key : NIHTWNYVIFCTAN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. Specifically, it has been studied for its potential as a monoamine reuptake inhibitor , which can affect serotonin, norepinephrine, and dopamine levels in the brain. This mechanism is crucial for treating various mood disorders, including depression and anxiety.

In Vitro Studies

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, exhibit significant activity as neurotransmitter reuptake inhibitors:

CompoundTarget ReceptorIC₅₀ (nM)Selectivity Ratio (μ:κ)
This compoundSerotonin TransporterTBDTBD
Analog 6cKappa Opioid Receptor2036:415

The above data suggests that while specific IC₅₀ values for this compound are not yet determined, its analogs show promising selectivity and potency against various receptors.

Case Studies

A notable study explored the pharmacological profile of related compounds, revealing their effectiveness as kappa opioid receptor antagonists, which can be beneficial in managing pain and mood disorders:

"Modification of the azabicyclo scaffold led to the development of compounds with potent κ antagonism and favorable CNS exposure" .

This highlights the potential therapeutic applications of this compound in treating conditions influenced by kappa opioid receptor activity.

Applications in Therapy

The therapeutic implications of this compound extend to various neurological disorders:

  • Depression : By inhibiting monoamine reuptake, it may alleviate symptoms associated with depressive disorders.
  • Anxiety Disorders : The modulation of neurotransmitter levels can help manage anxiety symptoms.
  • Pain Management : As a kappa opioid receptor antagonist, it may offer new avenues for pain relief without the adverse effects associated with traditional opioids.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one?

The synthesis typically involves radical cyclization or stereocontrolled bicyclic scaffold formation. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) for azabicyclic derivatives . The rigid bicyclic skeleton can be further functionalized via nucleophilic substitution or sulfonylation to introduce the methanesulfonyl group . Key steps include protecting group strategies and chromatographic purification to ensure yield and purity.

Q. Which structural elucidation techniques are critical for confirming the bicyclic scaffold and stereochemistry?

X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated in studies of related azabicyclo compounds (e.g., crystal monoclinic P2₁/c, a = 7.2030 Å, β = 97.391°) . NMR spectroscopy (¹H/¹³C, COSY, NOESY) is essential for confirming substituent positions and stereochemical assignments, particularly for distinguishing endo vs. exo conformers .

Q. How is the compound initially screened for biological activity in academic research?

Initial screening often focuses on neurotransmitter transporter inhibition (dopamine/serotonin/norepinephrine transporters) using radioligand binding assays (e.g., [³H]WIN35428 for DAT). Uptake inhibition assays in transfected cell lines (e.g., HEK293) provide IC₅₀ values, with rigid bicyclic scaffolds showing modest stereoselectivity (e.g., 2–10-fold differences in enantiomer activity) .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets?

Stereochemical variations significantly impact transporter affinity. For example, endo vs. exo configurations in azabicyclo derivatives alter binding kinetics at DAT/SERT due to spatial constraints in the transporter’s substrate pocket . Computational docking studies (e.g., AutoDock Vina) can predict binding poses, with methanesulfonyl groups enhancing hydrophobic interactions in specific enantiomers .

Q. How can contradictions in transporter inhibition data be resolved?

Discrepancies may arise from assay conditions (e.g., cell type, radioligand concentration). Normalizing data to reference compounds (e.g., cocaine for DAT) and validating with functional uptake assays (e.g., synaptosomal preparations) improve reliability. For example, BIMU analogs showed partial agonism at 5-HT₄ receptors despite high DAT affinity, requiring orthogonal assays to clarify mechanisms .

Q. What structure-activity relationship (SAR) trends are observed for the methanesulfonyl substituent?

The methanesulfonyl group enhances lipophilicity (logP ~1.5–2.0) and stabilizes interactions via sulfone-oxygen hydrogen bonding. Comparative SAR studies show that bulkier sulfonyl groups (e.g., phenylsulfonyl) reduce DAT selectivity due to steric hindrance, while methanesulfonyl balances potency and selectivity (IC₅₀: 10–50 nM for DAT) .

Q. How does the compound’s antimicrobial potency compare to structurally related analogs?

CompoundMIC (μg/mL)Target Organism
Methyl 8-methyl-3-oxo-azabicyclo<0.03125Staphylococcus aureus
Benzothiazole derivatives<0.1Klebsiella pneumoniae
Methanesulfonyl derivatives exhibit superior Gram-positive activity due to enhanced membrane penetration, but limited Gram-negative coverage .

Q. What experimental designs are recommended for assessing CNS penetration and toxicity?

  • Blood-brain barrier (BBB) permeability : Use in vitro models (e.g., MDCK-MDR1 monolayers) or in situ perfusion in rodents.
  • Neurotoxicity : Hippocampal neuron viability assays (MTT/Calcein-AM) at 10–100 μM concentrations.
  • Metabolic stability : Microsomal incubation (human/rat liver) with LC-MS/MS analysis .

Q. How can multi-step syntheses be optimized for enantiomeric purity?

Enantioselective routes include chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation). For example, desymmetrization of tropinone derivatives using Candida antarctica lipase achieves >90% enantiomeric excess (ee) . Reaction monitoring via chiral HPLC (e.g., Chiralpak AD-H column) is critical for quality control.

Q. What challenges arise in scaling up laboratory-scale synthesis?

Key challenges include:

  • Exothermic reactions : Radical cyclizations require strict temperature control (−20°C to 0°C) to prevent side reactions.
  • Catalyst cost : Transition metal catalysts (e.g., Pd/C for hydrogenation) necessitate recycling protocols.
  • Purification : Simulated moving bed (SMB) chromatography improves yield in large-scale azabicyclo purifications .

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